molecular formula C7H7BrN2O2 B8520509 Methyl 3-bromopyridin-4-ylcarbamate

Methyl 3-bromopyridin-4-ylcarbamate

Cat. No.: B8520509
M. Wt: 231.05 g/mol
InChI Key: KCZNLUQIIJNPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromopyridin-4-ylcarbamate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl N-(3-bromopyridin-4-yl)carbamate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-2-3-9-4-5(6)8/h2-4H,1H3,(H,9,10,11)

InChI Key

KCZNLUQIIJNPHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=NC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 3-bromopyridin-4-amine (3 g, 17.4 mmol.) in 20 mL of anhydrous THF was added a solution of LiHMDS (1M in THF, 36.4 mL, 36.4 mmol) at 0° C. After stirring for 30 min, methyl chloroformate (2 g, 20.8 mmol) was added at 0° C. The reaction mixture was stirred at 0° C. for 2 hrs and then at r.t. overnight. The reaction was quenched with saturated aqueous ammonium chloride. The organic solvent was evaporated and the aqueous layer was extracted with ethyl acetate. The organic layers were dried over Na2SO4, concentrated. The crude product was purified by silica gel column chromatography (Petroleum ether:Ethyl acetate=1:2) to afford methyl 3-bromopyridin-4-ylcarbamate (2.34 g, 59%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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